2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID
Overview
Description
2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID is a complex organic compound with the molecular formula C₁₃H₉FN₂O₄ It is characterized by the presence of an amino group, a carboxylic acid group, and a fluorophenyl group attached to an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
3-Amino-2-cyano-5-(4-fluorophenyl)thiophene: Contains a fluorophenyl group similar to 2-AMINO-5-(3-CARBOXY-5-FLUOROPHENYL)ISONICOTINIC ACID.
2-Aminomethyl-5-fluorophenylboronic Acid: Another compound with a fluorophenyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-amino-5-(3-carboxy-5-fluorophenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-8-2-6(1-7(3-8)12(17)18)10-5-16-11(15)4-9(10)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCAMQOSYBFZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CN=C(C=C2C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687868 | |
Record name | 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-75-1 | |
Record name | 4-Pyridinecarboxylic acid, 2-amino-5-(3-carboxy-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261910-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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